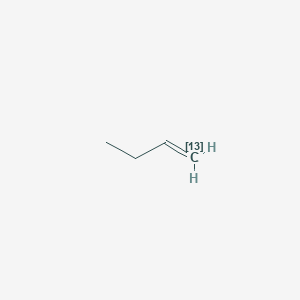

1-Butene-1-13C

Overview

Description

1-Butene-1-13C, also known as 13C-labeled 1-butene, is a chemical compound that is utilized in scientific research and industrial applications. It is an alkene that can be condensed to give a colorless liquid . It is classified as a linear alpha-olefin (terminal alkene) and is one of the isomers of butene (butylene) .

Synthesis Analysis

The synthesis of 1-Butene-1-13C involves complex processes. For instance, the microstructures of poly(ethylene-co-1-butene) copolymers were analyzed using high-temperature two-dimensional nuclear magnetic resonance (NMR) spectroscopy . The copolymer with 41% 1-butene content synthesized using the metallocene catalyst system shows a mixture of both meso and racemic diads with predominantly racemic configuration .

Chemical Reactions Analysis

The polymerization reactions of the dissolved gases propene, 1-butene, and isobutene catalyzed by [Zr (Cp)2Me] [B (C6F5)4] were characterized using in situ NMR . The observed kinetic rate constants for polymerization followed a decreasing trend for propene, 1-butene, and isobutene, with the lowest rate constant for the latter explained by steric bulk .

Scientific Research Applications

- Hyperpolarized NMR Monitoring : Researchers have used hyperpolarized nuclear magnetic resonance (NMR) to study polymerization reactions of propene, 1-butene, and isobutene catalyzed by [Zr (Cp)2Me] [B (C6F5)4]. The technique provides up to a 5000-fold signal enhancement for these monomers, enabling real-time observation of reaction kinetics and product formation .

- Heat Capacity and Vapor Pressure : Experimental data on the heat capacity, entropy, heats of fusion and vaporization, and vapor pressure of butene-1 (including 1-butene-1-13C) are available. These properties are essential for process design and safety considerations .

- Propylene-Ethylene-1-Butene Terpolymers : Researchers have investigated terpolymers of propylene with low amounts of ethylene and 1-butene. These studies explore the relationship between molecular microstructure and material properties, providing insights into terpolymer behavior .

Polymerization Studies

Thermophysical Properties

Terpolymer Characterization

These applications highlight the versatility of 1-butene-1-13C across various scientific domains. If you need further details on any specific area, feel free to ask

Mechanism of Action

Target of Action

1-Butene-1-13C is primarily used in polymerization reactions . The primary target of this compound is the catalyst used in the polymerization process . The catalyst plays a crucial role in facilitating the reaction and controlling the properties of the resulting polymer .

Mode of Action

The interaction of 1-Butene-1-13C with its target involves the formation of a bond between the carbon atom of the compound and the catalyst . This interaction initiates the polymerization process, leading to the formation of a polymer chain . The presence of the 13C isotope in the compound allows for the tracking of the compound during the reaction .

Biochemical Pathways

The polymerization of 1-Butene-1-13C affects the pathway of polymer synthesis . The resulting changes include the formation of a polymer chain with specific properties determined by the nature of the catalyst and the conditions of the reaction .

Pharmacokinetics

Therefore, its bioavailability would be influenced by factors such as its concentration in the environment and the method of exposure .

Result of Action

The molecular effect of the action of 1-Butene-1-13C is the formation of a polymer chain .

Action Environment

The action of 1-Butene-1-13C is influenced by environmental factors such as temperature and pressure . For instance, the compound is a gas at room temperature and is usually contained as a liquid under pressure . Therefore, changes in temperature and pressure can affect its state and consequently its reactivity .

Safety and Hazards

properties

IUPAC Name |

(113C)but-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8/c1-3-4-2/h3H,1,4H2,2H3/i1+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNZUUAINFGPBY-OUBTZVSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC=[13CH2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

57.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butene-1-13C | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

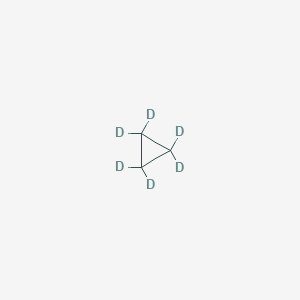

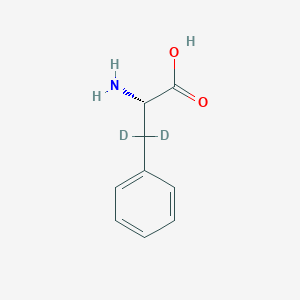

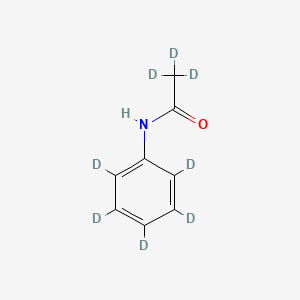

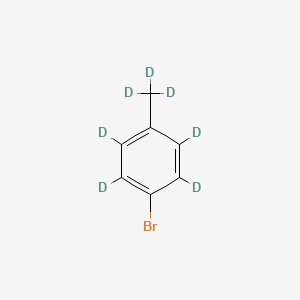

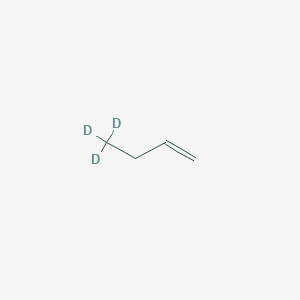

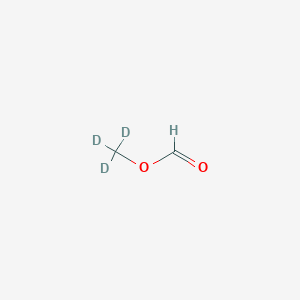

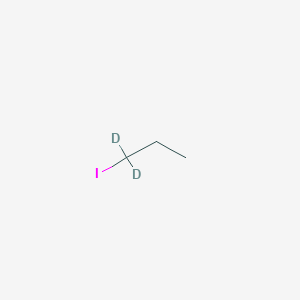

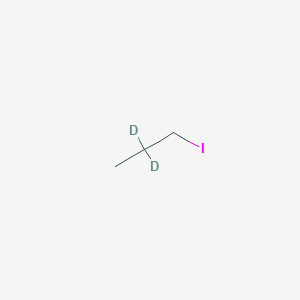

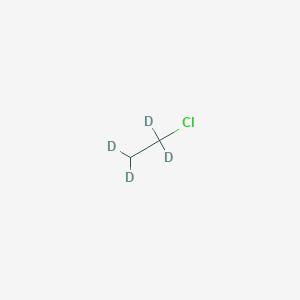

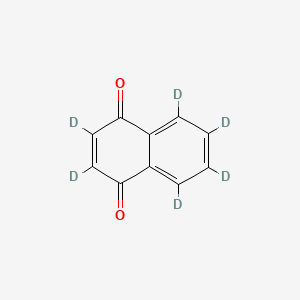

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.